![molecular formula C12H8ClN3O2S2 B6349984 2-{2-[(5-Chloro-1,2,4-thiadiazol-3-yl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1326815-58-0](/img/structure/B6349984.png)
2-{2-[(5-Chloro-1,2,4-thiadiazol-3-yl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
The compound “2-{2-[(5-Chloro-1,2,4-thiadiazol-3-yl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione” belongs to a class of compounds known as thiadiazoles . Thiadiazole derivatives are known for their wide range of biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities . They are able to cross cellular membranes due to their mesoionic nature, and interact strongly with biological targets .
Synthesis Analysis
Thiadiazole derivatives can be synthesized efficiently in several steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The synthesis process involves the reaction of these starting materials to form the thiadiazole ring structure .Molecular Structure Analysis
The molecular structure of thiadiazole derivatives, including the compound , is characterized by a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms . The presence of the sulfur atom contributes to their relatively good liposolubility .Chemical Reactions Analysis
Thiadiazole derivatives can undergo various chemical reactions due to their versatile scaffold . They can react with hydrazonoyl halides to form various nitrogen, oxygen, sulfur, and selenium containing compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives can vary depending on their specific structure. For instance, some derivatives have been reported to have high isolated yields and specific melting points .Scientific Research Applications
Anticancer Therapeutics
Thiadiazole derivatives have been extensively studied for their potential as anticancer agents. The mesoionic nature of the thiadiazole ring allows these compounds to cross cellular membranes and interact with biological targets, leading to a range of anticancer activities. For instance, certain thiadiazole derivatives have demonstrated efficacy in vitro and in vivo across various cancer models, targeting specific pathways and inducing apoptosis in cancer cells .
Antibacterial Agents
The antibacterial activity of thiadiazole derivatives is another significant area of research. These compounds have been shown to inhibit the growth of various bacterial strains, including resistant ones. For example, some 1,3,4-thiadiazole derivatives have been found to have an inhibitory effect on bacteria such as Klebsiella pneumoniae and Staphylococcus hominis , which are known to cause serious infections .
Antiviral Applications
Thiadiazole derivatives also hold promise as antiviral agents. The structural core of 1,3,4-thiadiazole has been incorporated into novel therapeutic agents that exhibit antiviral activities. These compounds can be designed to target specific viral proteins or replication mechanisms, offering a pathway to treat viral infections effectively .
Antioxidant Properties
The antioxidant potential of thiadiazole derivatives is attributed to their ability to scavenge free radicals and protect cells from oxidative stress. This property is particularly useful in the development of treatments for diseases where oxidative damage is a contributing factor .
Anti-inflammatory Uses
Inflammation is a common pathological process in many diseases, and thiadiazole derivatives have been identified as potential anti-inflammatory agents. They can modulate inflammatory pathways, thereby providing relief in conditions such as arthritis and other chronic inflammatory disorders .
Urease Inhibitors
Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, and its inhibition is crucial in treating certain infections and conditions. Thiadiazole derivatives have been synthesized and evaluated for their urease inhibitory activities, showing potential as therapeutic agents in related diseases .
Mechanism of Action
Target of Action
It is known that thiadiazole derivatives, which this compound is a part of, interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . These compounds are known to exert a broad spectrum of biological activities .
Mode of Action
The mesoionic character of the thiadiazole ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . This interaction leads to a broad spectrum of biological activities .
Biochemical Pathways
Thiadiazole derivatives are known to exert a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Due to the mesoionic nature of thiadiazoles, these compounds are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .
Result of Action
Thiadiazole derivatives are known to exert a broad spectrum of biological activities , suggesting that this compound may have similar effects.
Action Environment
It is known that the biological activity of thiadiazole derivatives can be influenced by the substituent on the compounds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[2-[(5-chloro-1,2,4-thiadiazol-3-yl)sulfanyl]ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O2S2/c13-11-14-12(15-20-11)19-6-5-16-9(17)7-3-1-2-4-8(7)10(16)18/h1-4H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOIXEXWRLRBPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCSC3=NSC(=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[(5-Chloro-1,2,4-thiadiazol-3-yl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione |
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